molecular formula C17H18BrN3O4 B14775741 Pomalidomide-C4-Br

Pomalidomide-C4-Br

Cat. No.: B14775741
M. Wt: 408.2 g/mol
InChI Key: RTQXLQRPISFHAH-UHFFFAOYSA-N
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Description

Pomalidomide-C4-Br is a specialized chemical building block designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . This conjugate features a Pomalidomide moiety, a known ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a bromo-terminated C4 linker . The core Pomalidomide unit functions as a molecular recruiter, binding to the E3 ligase complex, while the alkyl linker and bromo handle allow for straightforward conjugation to a target protein ligand via chemical reactions such as alkylation . This modular design enables researchers to create bifunctional PROTAC molecules that can induce targeted ubiquitination and subsequent degradation of proteins of interest by the proteasome . By facilitating the degradation of disease-causing proteins, rather than merely inhibiting them, this compound provides a powerful tool for investigating novel therapeutic pathways in areas like oncology, neurodegenerative diseases, and beyond. The compound is supplied with a purity of >=90% (HPLC) and must be stored under refrigerated conditions to ensure stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H18BrN3O4

Molecular Weight

408.2 g/mol

IUPAC Name

4-(4-bromobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H18BrN3O4/c18-8-1-2-9-19-11-5-3-4-10-14(11)17(25)21(16(10)24)12-6-7-13(22)20-15(12)23/h3-5,12,19H,1-2,6-9H2,(H,20,22,23)

InChI Key

RTQXLQRPISFHAH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-C4-Br involves a multi-step process that typically includes the following steps :

    Reaction of Nitro Phthalic Acid with 3-Amino Piperidine-2,6-Dione: This step involves the use of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione.

    Reduction of the Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Bromination: The final step involves the bromination of the compound at the C4 position using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound can be achieved using continuous flow chemistry, which allows for a safe, reproducible, and efficient process . This method involves the use of a continuous 3-4 step flow approach, resulting in an overall yield of 38-47%.

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-C4-Br undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pomalidomide-C4-Br has a wide range of scientific research applications, including :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential in treating various cancers, particularly multiple myeloma.

    Industry: Utilized in the development of new therapeutic agents and drug delivery systems.

Mechanism of Action

Pomalidomide-C4-Br exerts its effects through multiple mechanisms :

    Binding to Cereblon (CRBN): This interaction is crucial for its immunomodulatory and antineoplastic activities. CRBN forms an E3 ubiquitin ligase complex that ubiquitinates substrates, targeting them for proteolysis.

    Inhibition of Proliferation and Induction of Apoptosis: The compound inhibits the proliferation of tumor cells and induces apoptosis through various signaling pathways.

    Antiangiogenic Effects: It inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.

Comparison with Similar Compounds

Comparison with Pomalidomide-C4-NH₂ Hydrochloride

Pomalidomide-C4-NH₂ hydrochloride (CAS: 2162120-73-0) shares the pomalidomide core but features an aminobutyl group instead of bromine.

Property Pomalidomide-C4-Br Pomalidomide-C4-NH₂ Hydrochloride
Molecular Weight ~438.3 g/mol 380.83 g/mol
LogP (Lipophilicity) ~2.15 (estimated) 0.61 (SILICOS-IT)
Solubility 0.24 mg/mL (predicted) Not explicitly reported
Bioavailability High GI absorption Likely reduced due to ionic form
Toxicity Uninvestigated H361 hazard (fertility risks)

Functional Implications :

  • The bromine atom in this compound may improve proteolysis-targeting chimera (PROTAC) activity by enhancing CRBN binding, whereas the amino group in Pomalidomide-C4-NH₂ hydrochloride could facilitate solubility for intravenous formulations .

Comparison with 4-(Bromomethyl)benzaldehyde

4-(Bromomethyl)benzaldehyde (CAS: 51359-78-5) is a brominated aromatic aldehyde with distinct applications in organic synthesis.

Property This compound 4-(Bromomethyl)benzaldehyde
Molecular Formula C₁₇H₂₀BrN₃O₄ C₈H₇BrO
Reactivity Electrophilic bromine site Highly reactive aldehyde group
Toxicity Uninvestigated Acute eye/skin irritant
Applications PROTAC development Intermediate in drug synthesis

Key Difference :

  • This compound is designed for targeted protein degradation, while 4-(Bromomethyl)benzaldehyde serves as a synthetic building block .

Comparison with Brominated Boronic Acids

Brominated boronic acids like (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87 to this compound) share halogenated aromatic features .

Property This compound (3-Bromo-5-chlorophenyl)boronic acid
Molecular Weight ~438.3 g/mol 235.27 g/mol
LogP ~2.15 2.15 (XLOGP3)
Synthesis Palladium-catalyzed coupling Suzuki-Miyaura cross-coupling
Therapeutic Use Oncology (PROTACs) Catalysis/imaging applications

Structural Insight :

  • Both compounds leverage bromine for steric and electronic effects, but this compound integrates bromine into a complex pharmacophore for CRBN engagement .

Q & A

Q. How to validate the specificity of this compound in targeted protein degradation assays?

  • Methodological Answer : Include negative controls (e.g., CRBN-knockout cells, inactive enantiomers). Use tandem mass tag (TMT) proteomics to quantify degradation kinetics. Confirm on-target effects via rescue experiments (e.g., overexpression of wild-type CRBN) .

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